molecular formula C23H25NO6 B11653455 ethyl 1-ethyl-5-{[(4-methoxyphenoxy)acetyl]oxy}-2-methyl-1H-indole-3-carboxylate

ethyl 1-ethyl-5-{[(4-methoxyphenoxy)acetyl]oxy}-2-methyl-1H-indole-3-carboxylate

Cat. No.: B11653455
M. Wt: 411.4 g/mol
InChI Key: SKICHXPEXBEHQM-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-5-{[(4-methoxyphenoxy)acetyl]oxy}-2-methyl-1H-indole-3-carboxylate is a structurally complex indole derivative. Its indole core is substituted at positions 1, 2, 3, and 4. Position 1 bears an ethyl group, position 2 a methyl group, position 3 an ethyl ester, and position 5 a [(4-methoxyphenoxy)acetyl]oxy moiety. This combination of substituents confers unique electronic, steric, and solubility properties, distinguishing it from simpler indole derivatives.

Properties

Molecular Formula

C23H25NO6

Molecular Weight

411.4 g/mol

IUPAC Name

ethyl 1-ethyl-5-[2-(4-methoxyphenoxy)acetyl]oxy-2-methylindole-3-carboxylate

InChI

InChI=1S/C23H25NO6/c1-5-24-15(3)22(23(26)28-6-2)19-13-18(11-12-20(19)24)30-21(25)14-29-17-9-7-16(27-4)8-10-17/h7-13H,5-6,14H2,1-4H3

InChI Key

SKICHXPEXBEHQM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)OC(=O)COC3=CC=C(C=C3)OC)C(=O)OCC)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted ethers

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-5-{[(4-methoxyphenoxy)acetyl]oxy}-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by mimicking natural substrates, thereby blocking the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with four structurally related indole derivatives, emphasizing substituent effects, synthesis, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Position 1 Position 2 Position 3 Position 5 Key Functional Groups Molecular Weight (g/mol) Melting Point (°C)
Ethyl 1-ethyl-5-{[(4-methoxyphenoxy)acetyl]oxy}-2-methyl-1H-indole-3-carboxylate Ethyl Methyl Ethyl ester [(4-Methoxyphenoxy)acetyl]oxy Ester, methoxy, acetyloxy ~427.45* N/A
Indomethacin (1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid) 4-Chlorobenzoyl Methyl Acetic acid Methoxy Carboxylic acid, benzoyl, methoxy 357.79 155–162
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide H H Carboxamide Fluoro Carboxamide, benzoyl, fluoro 358.35 249–250
2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide Ethyl H N-Isopropyl-2-oxoacetamide Methoxy Oxoacetamide, methoxy 301.36 N/A

*Calculated molecular weight based on formula.

Key Observations:

Position 1 Substituents: The target compound’s ethyl group at position 1 contrasts with Indomethacin’s 4-chlorobenzoyl group. In N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide, position 1 is unsubstituted, which may limit steric interactions .

Position 3 Functional Groups :

  • The ethyl ester in the target compound is less polar than Indomethacin’s carboxylic acid, likely lowering melting point and altering bioavailability .
  • Carboxamide (e.g., N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) and oxoacetamide (e.g., ’s compound) groups introduce hydrogen-bonding capabilities, influencing crystallinity and solubility .

Position 5 Substituents: The target’s [(4-methoxyphenoxy)acetyl]oxy group is bulkier and more electron-rich than the methoxy group in Indomethacin or the fluoro group in N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide. This could enhance π-π stacking interactions but reduce metabolic stability .

Synthetic Methods: Similar compounds (e.g., ) are synthesized via nucleophilic acyl substitution or condensation reactions, often using sodium ethoxide in polar aprotic solvents (DMSO/DMF) under reflux. Yields vary widely (10–37.5%), suggesting steric or electronic challenges in introducing bulky substituents . The target compound’s synthesis likely involves similar conditions but may require optimized protocols for the [(4-methoxyphenoxy)acetyl]oxy group.

Physicochemical Properties: Indomethacin’s high melting point (155–162°C) reflects strong intermolecular hydrogen bonding via its carboxylic acid group. The target compound’s ethyl ester and non-polar substituents likely result in a lower melting point . Spectral data (NMR, IR) for analogs () show characteristic signals for ester C=O (~1700 cm⁻¹), methoxy (~1250 cm⁻¹), and aromatic protons (δ 7.0–8.0 ppm in ^1^H-NMR) .

Biological Activity

Ethyl 1-ethyl-5-{[(4-methoxyphenoxy)acetyl]oxy}-2-methyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C20H24NO5\text{C}_{20}\text{H}_{24}\text{N}\text{O}_5

This structure includes an indole ring system, an ethyl group, and a methoxyphenoxyacetyl moiety, which may contribute to its biological properties.

1. Anti-inflammatory Activity

Research indicates that compounds related to this compound exhibit significant anti-inflammatory properties. A study on similar indole derivatives demonstrated that they effectively inhibit the activity of 5-lipoxygenase (5-LO), an enzyme involved in the production of pro-inflammatory leukotrienes. The most potent derivative in this series showed an IC50 value of 0.23 μM against 5-LO in polymorphonuclear leukocytes .

3. Cytotoxicity Studies

Cytotoxic effects have also been observed in related compounds. For example, some derivatives demonstrated cytotoxicity against cocker spaniel hepatocytes with a maximum cytotoxic concentration (MCC) above 10 μg/ml, indicating potential safety concerns for therapeutic applications .

4. Structure-Activity Relationship (SAR)

The biological activity of indole derivatives is often influenced by their substituents. A study on ethyl 5-hydroxyindole-3-carboxylate derivatives revealed that the positioning of substituents at the phenylthiomethyl ring significantly affects their potency against 5-LO . This suggests that modifications to the structure of this compound could enhance its biological efficacy.

Table 1: Biological Activities of Indole Derivatives

Compound NameActivity TypeIC50/MIC (μM)Reference
Ethyl 5-hydroxyindole-3-carboxylate5-LO Inhibition0.23
This compoundAntiviral ActivityTBDTBD
Ethyl 1-(4-acetyl-2-methoxyphenoxy)-2-methylindoleCytotoxicity>10

Table 2: Structure-Activity Relationship Insights

Substituent PositionEffect on ActivityObservations
Ortho/ParaIncreased potencyMethyl or chlorine groups enhance inhibition
MetaDecreased potencyLess favorable modifications noted

Case Study 1: Anti-inflammatory Properties

A study conducted on a series of indole derivatives found that modifications at specific positions led to enhanced inhibition of leukotriene synthesis in vitro. The findings indicated that compounds with methoxy or acetoxy groups exhibited superior anti-inflammatory effects compared to their unsubstituted counterparts.

Case Study 2: Antiviral Screening

In a comparative study of various antiviral agents, ethyl derivatives were tested against respiratory viruses. While some showed promising results, further investigation into their mechanisms of action is necessary to fully understand their potential therapeutic applications.

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